3-Oxaspiro[5.5]undec-7-en-9-one
Overview
Description
3-Oxaspiro[5It was first synthesized in the mid-1960s and has since been used in various scientific studies due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one typically involves the Robinson annelation reaction. This reaction starts with aliphatic 4-substituted heterocyclic aldehydes, such as 1-methyl-4-piperidine carboxaldehyde, 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, 2H-tetrahydrothiopyran-4-carboxaldehyde, and 2H-tetrahydropyran-4-carboxaldehyde. These aldehydes are treated with methyl vinyl ketone under basic conditions using Triton B solution or phosphoric acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxaspiro[5.5]undec-7-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Oxaspiro[5.5]undec-7-en-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undec-7-en-9-one involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1,3-Dioxane: A similar spirocyclic compound with oxygen-containing rings.
1,3-Dithiane: Another spirocyclic compound with sulfur-containing rings.
1,3-Oxathiane: A spirocyclic compound with both oxygen and sulfur in its rings.
Uniqueness: 3-Oxaspiro[5.5]undec-7-en-9-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Biological Activity
3-Oxaspiro[5.5]undec-7-en-9-one is a unique spirocyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. Its distinctive structure, characterized by a spirocyclic framework, allows for diverse chemical reactivity, making it a valuable compound in both synthetic and biological research.
The molecular formula of this compound is C10H16O2, with a molecular weight of approximately 168.24 g/mol. This compound features an oxygen atom integrated into its spirocyclic structure, contributing to its unique properties and reactivity profiles. The compound can be synthesized through various methods, including the Robinson annulation reaction, which utilizes basic conditions to yield high purity products.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to bind effectively to certain enzymes and receptors, modulating their activity. This modulation can lead to significant changes in cellular processes and biochemical pathways, making it a promising candidate for therapeutic applications .
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi.
- Potential Anticancer Activity : Some investigations suggest that this compound may possess anticancer properties, warranting further exploration in cancer biology.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at Vrije Universiteit Brussel explored the synthesis of various derivatives of spirocyclic compounds, including this compound. The synthesized compounds were evaluated for their biological activity against different cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
In a separate study, the antimicrobial properties of this compound were assessed against a panel of pathogenic microorganisms. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Future Directions
The ongoing research into the biological activity of this compound suggests that this compound could play a significant role in drug development and therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile of this compound.
- Structural Modifications : Exploring structural analogs to enhance biological activity and reduce potential side effects.
Properties
IUPAC Name |
3-oxaspiro[5.5]undec-10-en-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLJBVLNHOYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738973 | |
Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159280-52-0 | |
Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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